![molecular formula C19H19N3O3S B2447245 N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide CAS No. 2034393-98-9](/img/structure/B2447245.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the type of compound it is. For example, it could be an organic compound, a coordination compound, a polymer, etc. The description might also include the role or use of the compound in various applications .
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to produce it. This can involve various techniques such as condensation reactions, redox reactions, etc .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, color, odor, density, and many others. These properties can be determined using various experimental techniques .Aplicaciones Científicas De Investigación
Mixed-ligand Copper(II)-sulfonamide Complexes
Research has demonstrated the significant role of sulfonamide derivatives in DNA binding, cleavage, genotoxicity, and anticancer activity. The study by González-Álvarez et al. (2013) prepared four ternary complexes with varying sulfonamide derivatives, showing differences in DNA interaction and antiproliferative activity against yeast and human tumor cells, indicating a promising avenue for anticancer research (González-Álvarez et al., 2013).
Antimycobacterial Agents
Malwal et al. (2012) reported on sulfonamides with cysteine-activated SO₂ release profiles, identifying compounds with significant potency against Mycobacterium tuberculosis, suggesting a novel approach for tackling this challenging pathogen (Malwal et al., 2012).
Carbonic Anhydrase Inhibition
The study by Gul et al. (2018) synthesized new dibenzenesulfonamides and evaluated their effects on carbonic anhydrase isoenzymes. These compounds showed significant inhibitory activity, particularly against tumor-associated isoenzymes, highlighting their potential in developing anticancer therapies (Gul et al., 2018).
Coordination Polymers for Environmental Sensing
Kan and Wen (2017) explored the use of a coordination polymer for the dual functional fluorescent sensing of nitrobenzene and dichromate anions, environmental pollutants. This demonstrates an application of sulfonamide-based materials in environmental monitoring and safety (Kan & Wen, 2017).
Selective Catalysts in Alcohol Oxidation
Hazra et al. (2015) investigated sulfonated Schiff base copper(II) complexes as selective catalysts for alcohol oxidation, demonstrating their effectiveness and selectivity in this chemical process. This research provides insight into the application of sulfonamide compounds in catalysis and synthetic chemistry (Hazra et al., 2015).
Mecanismo De Acción
Target of Action
Bipyridine derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets depend on the exact structure of the compound and the biological system in which it is active.
Mode of Action
Bipyridine derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling .
Biochemical Pathways
Bipyridine derivatives can influence various biochemical pathways depending on their specific targets and mode of action .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of a compound are crucial for its bioavailability and therapeutic effect .
Result of Action
The effects of a compound depend on its mode of action and the biochemical pathways it influences .
Action Environment
Factors such as temperature, ph, and the presence of other substances can influence the action of a compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-2-25-18-5-3-4-6-19(18)26(23,24)22-14-15-7-12-21-17(13-15)16-8-10-20-11-9-16/h3-13,22H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMVNIUGAWGRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447163.png)

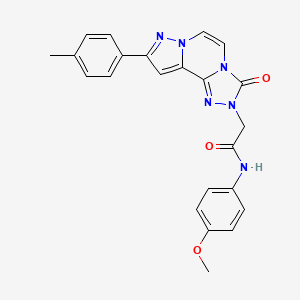
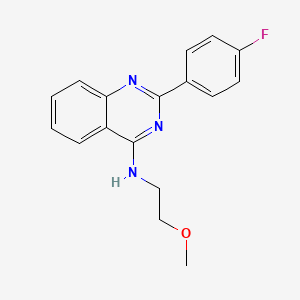
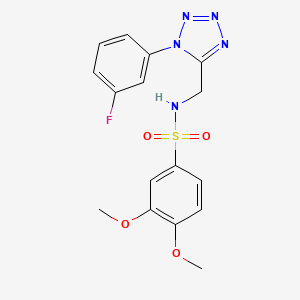
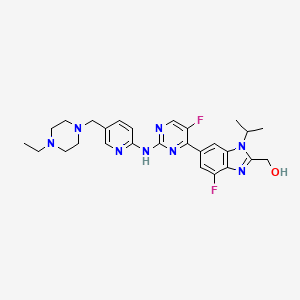
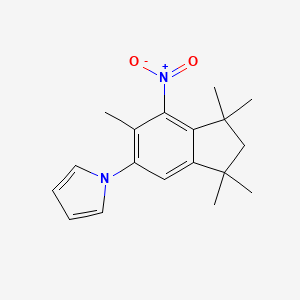

![(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2447177.png)
![5-Chloro-6-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2447178.png)
![N-(4-methoxybenzyl)-6-[6-[(1-{[(2-methoxyphenyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2447180.png)
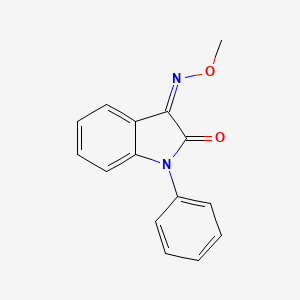

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2447185.png)